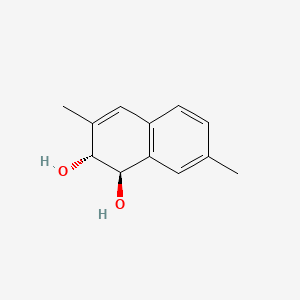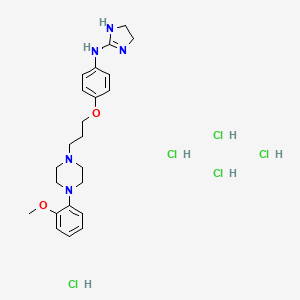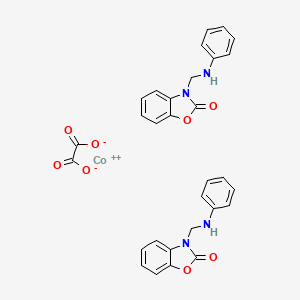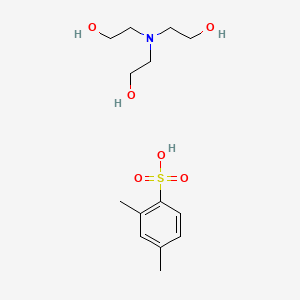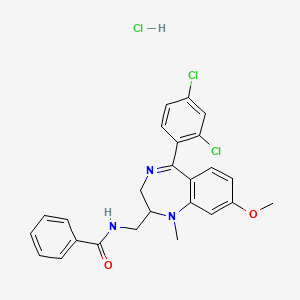
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) is a heterocyclic organic compound It is known for its unique structure, which includes a triazolium ring and an azo linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of an aromatic amine, followed by coupling with a benzylmethylamine derivative to form the azo compound.
Cyclization: The azo compound undergoes cyclization with a suitable reagent to form the triazolium ring.
Methylation: The final step involves the methylation of the triazolium ring to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products
Oxidation: Oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biological marker and in drug development.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azo linkage and triazolium ring play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium acetate
- 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium chloride
Uniqueness
Compared to similar compounds, 3-4-Benzylmethylaminophenylazo-1,4-dimethyl-1H-1,2,4-triazolium (methyl sulphate) is unique due to its specific methyl sulphate counterion, which can influence its solubility, stability, and reactivity in various applications.
Propiedades
Número CAS |
84000-80-6 |
|---|---|
Fórmula molecular |
C18H21N6.CH3O4S C19H24N6O4S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
N-benzyl-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;methyl sulfate |
InChI |
InChI=1S/C18H21N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)19-20-18-21-24(3)14-23(18)2;1-5-6(2,3)4/h4-12,14H,13H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
ZMMZSBLNZPKANM-UHFFFAOYSA-M |
SMILES canónico |
CN1C=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


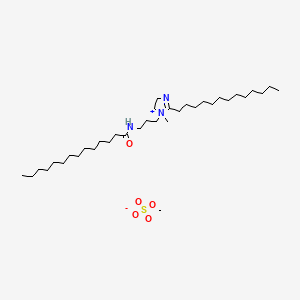

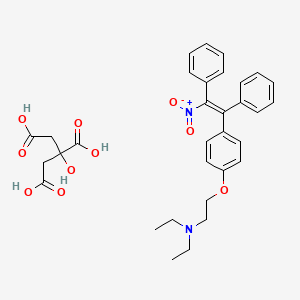
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
